Hemopressin (PVNFKFLSH), also referred to as Pepcan-9 [, ], is a naturally occurring nonapeptide derived from the enzymatic cleavage of the α-chain of hemoglobin [, , ]. It was first isolated from rat brain homogenates [, ]. Hemopressin is considered the precursor to a larger family of peptides called "Pepcans," which possess additional residues at their amino-terminus and exhibit slightly different chemical and biological properties []. The discovery of hemopressin and related peptides has led to their classification as a novel type of bioactive signaling molecule []. Research on hemopressin focuses on its interaction with the endocannabinoid system (ECS) and its potential therapeutic applications in various conditions like hypertension, pain, obesity, and addiction [, , , ].
Hemopressin has been shown to undergo aggregation in aqueous solutions, forming amyloid-like fibrils [, , ]. This aggregation process involves multiple amino acids within the peptide chain and is cooperative in nature []. The aggregation propensity of hemopressin can be influenced by specific amino acid substitutions. Conservative changes like Val2→DVal2, Asn3→Gln3, Leu7→Npg7, and C-OH→C-NH2 have been shown to lower its aggregation tendency [].
Hemopressin's primary mechanism of action involves its interaction with the endocannabinoid system (ECS), specifically the cannabinoid receptor type 1 (CB1) [, , , , ]. Initially, hemopressin was reported as a CB1 receptor antagonist [], but later studies revealed a more complex interaction. Hemopressin acts as an inverse agonist at the CB1 receptor, reducing its constitutive activity [, , ]. Longer hemopressin analogues like RVD-Hemopressin (α) and VD-Hemopressin (α) act as agonists of the CB1 receptor [, , ]. Hemopressin has also been shown to interact with opioid receptors []. The discovery of "Pepcans" and their characterization as negative allosteric modulators at the CB1 receptor added another layer of complexity to hemopressin's mechanism of action []. These peptides bind to an allosteric site on CB1, influencing the binding and signaling of orthosteric ligands like traditional cannabinoids [].
Hemopressin, possessing a histidyl residue and a free terminal amine, exhibits good binding properties towards transition metal ions like copper (II) and nickel (II) []. Studies indicate that the main coordination site for these metal ions is the amino terminus []. This interaction with metal ions might influence hemopressin's behavior in vivo.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: